molecular formula C6H11BrO2 B1436315 Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 CAS No. 64768-38-3

Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3

Cat. No. B1436315
CAS RN: 64768-38-3
M. Wt: 201.09 g/mol
InChI Key: IOLQWGVDEFWYNP-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 is a chemical compound offered for experimental and research use . It is also known as Ethyl 2-Bromoisobutyrate . The compound has a molecular formula of CHBrO .

Scientific Research Applications

  • Synthesis Techniques and Applications : One study discusses the synthesis of a compound related to Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3, highlighting the importance of intermolecular interactions in crystal structures, which is crucial in material science and pharmaceutical research (Li et al., 2009).

  • Chemical Synthesis and Modifications : Another study focuses on the synthesis of similar compounds, demonstrating the role of different catalysts and reaction conditions. This research is significant in organic chemistry and industrial applications (Cheng Qing-rong, 2011).

  • Facile Synthesis Methods : A different paper provides insights into an efficient synthesis method for a related compound, highlighting the potential for scalable production which is vital for industrial and pharmaceutical applications (Inoue et al., 2014).

  • Labelled Compound Synthesis : Research on the synthesis of labelled methylmalonic and propionic acids, related to the compound , underlines the importance of these methods in tracking and analyzing biochemical pathways (Allevi et al., 1999).

  • Synthesis and Properties : Another study on the synthesis of ethyl 3,3,3-trifluoropropanoate, a compound similar to Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3, sheds light on the properties and potential applications of such compounds in various fields (Molines & Wakselman, 1987).

  • Chemical Reactions and Catalysts : A paper discusses the use of Bronsted acid ionic liquids in catalyzing methoxycarbonylation reactions, relevant to understanding the reactivity and applications of Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 in organic synthesis (García-Suárez et al., 2014).

  • Synthesis and Electrochemical Reduction : The study of the electrochemical reduction of a bromo-propargyloxy ester presents insights into the reaction mechanisms and potential for electrochemical applications of similar compounds (Esteves et al., 2003).

properties

IUPAC Name

ethyl 2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQWGVDEFWYNP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Latli, MJ Hrapchak, LP Samankumara… - Journal of Labelled …, 2023 - Wiley Online Library
(R)‐4‐((R)‐1‐((6‐(1‐(tert‐butyl)‐1H‐pyrazol‐4‐yl)‐2‐methyl‐2H‐pyrazolo[3,4‐d]pyridin‐4‐yl)oxy)ethyl)pyrrolidin‐2‐one (BI 894416, 1) and (R)‐4‐((R)‐1‐((6‐(1‐(tert‐butyl)‐1H‐pyrazol…

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